molecular formula C16H8Br2N2O2S B11543723 (2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11543723
M. Wt: 452.1 g/mol
InChI Key: XZISCQZGAYYRBR-MLPAPPSSSA-N
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Description

2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring fused to a benzimidazole ring, with a dibromo-hydroxyphenyl group attached via a methylene bridge. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, resulting in the formation of alcohol derivatives.

    Substitution: The dibromo groups in the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It has been used in assays to investigate the binding affinity and specificity of different enzymes.

Medicine

The compound’s potential therapeutic properties have been explored in medicinal chemistry. It has shown promise as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-(3,5-dichloro-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-[(Z)-1-(3,5-difluoro-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-[(Z)-1-(3,5-dimethyl-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Uniqueness

The uniqueness of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in the presence of the dibromo-hydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The dibromo groups enhance the compound’s ability to participate in substitution reactions, while the hydroxy group contributes to its potential as an enzyme inhibitor and therapeutic agent.

Properties

Molecular Formula

C16H8Br2N2O2S

Molecular Weight

452.1 g/mol

IUPAC Name

(2Z)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8Br2N2O2S/c17-9-5-8(14(21)10(18)7-9)6-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-6-

InChI Key

XZISCQZGAYYRBR-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)Br)Br)O)S3

Origin of Product

United States

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